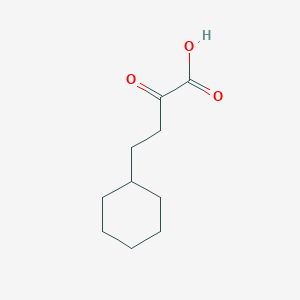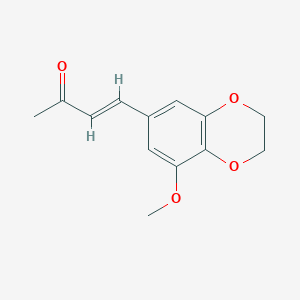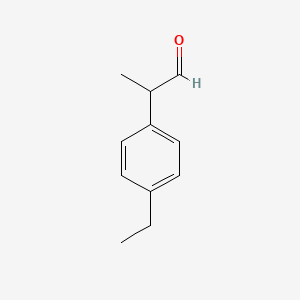
2-(4-Ethylphenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylphenyl)propanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of an ethyl group attached to the phenyl ring and a propanal group. This compound is commonly used in various fields, including medical, environmental, and industrial research.
Méthodes De Préparation
The synthesis of 2-(4-Ethylphenyl)propanal can be achieved through several methods. One common method involves the coupling reaction of a halogenated alkane with a substituted phenyl compound in the presence of a catalyst. This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
2-(4-Ethylphenyl)propanal undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 2-(4-Ethylphenyl)propanoic acid under specific conditions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(4-Ethylphenyl)propanal finds applications in diverse scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activity and interactions with various biomolecules. In medicine, it is explored for its potential therapeutic properties. Additionally, it is used in industrial research for the development of new materials and processes.
Mécanisme D'action
The mechanism of action of 2-(4-Ethylphenyl)propanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of different products. The specific pathways and molecular targets involved depend on the context of its use and the specific reactions it undergoes .
Comparaison Avec Des Composés Similaires
2-(4-Ethylphenyl)propanal can be compared with other similar aldehydes, such as benzaldehyde and cinnamaldehyde. While all these compounds share the aldehyde functional group, this compound is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules . Similar compounds include 2-(4-Methylphenyl)propanal and 2-(4-Isopropylphenyl)propanal, which differ in the substituents attached to the phenyl ring.
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-(4-ethylphenyl)propanal |
InChI |
InChI=1S/C11H14O/c1-3-10-4-6-11(7-5-10)9(2)8-12/h4-9H,3H2,1-2H3 |
Clé InChI |
BOHZEPKRYGNOOZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


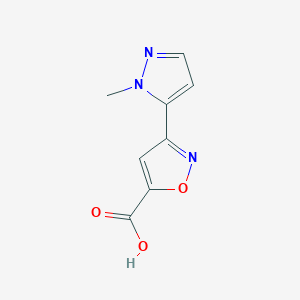
![3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13609252.png)

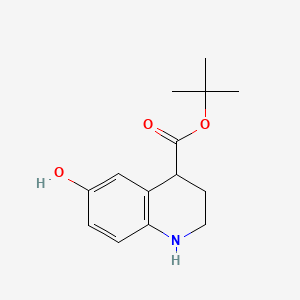
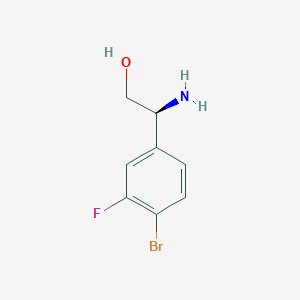
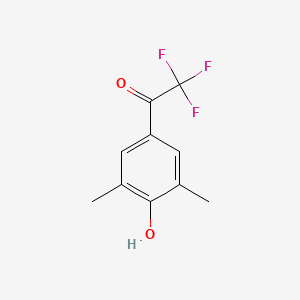
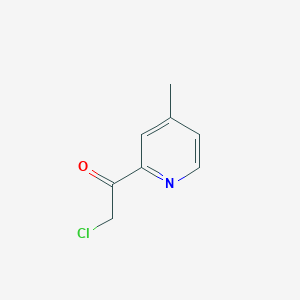
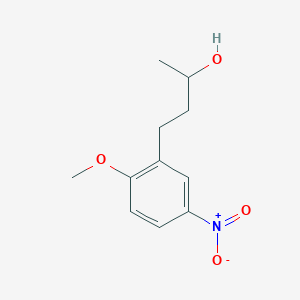
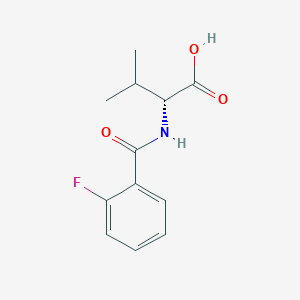
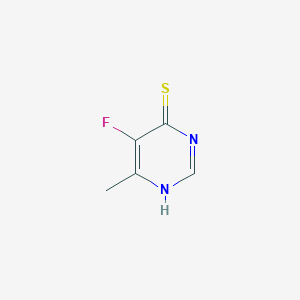
![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)
